molecular formula C10H21N B1275534 2-Butylazepane CAS No. 84039-87-2

2-Butylazepane

Cat. No. B1275534
CAS RN: 84039-87-2
M. Wt: 155.28 g/mol
InChI Key: GSLRTQOKVFSYHT-UHFFFAOYSA-N
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Description

2-Butylazepane, also known as 2-Amino-1-butanol, is a colorless, volatile liquid with a sweet, pungent smell that has been used in various scientific research applications. It is a cyclic amine compound with a molecular formula C4H10N2, and a molecular weight of 86.13 g/mol. It is a chiral compound and can exist in two different configurations, with the (R)-enantiomer being the most abundant form. 2-Butylazepane has been used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Polymerization and Material Science

  • Stoffelbach et al. (2008) explored the use of surface-active reversible addition-fragmentation chain-transfer (RAFT) agents in polymerization. They investigated the emulsion polymerization of n-butyl methacrylate, demonstrating the stabilizing efficiency of RAFT agents, although control over molar mass was not achieved. This study highlights the potential application of these agents in polymerization processes Stoffelbach, Tibiletti, Rieger, & Charleux, 2008.

Energy Storage and Batteries

  • Xie et al. (2014) researched the application of polyethylene-supported and nano-SiO2 doped poly(methyl methacrylate-co-butyl acrylate) in high voltage lithium-ion batteries. They found that nano-SiO2 doping improved cyclic stability, indicating potential uses in enhancing the performance of energy storage systems Xie, Liao, Sun, Chen, Rao, & Li, 2014.

Solubility and Pharmaceutical Applications

  • Li, Wu, & Liang (2019) conducted a study on the solubility of 2-phenylacetamide in various solvents. This research is relevant for the development of separation and reaction processes in pharmaceuticals, though it's not directly related to 2-Butylazepane, it provides insights into the solubility behaviors of similar compounds Li, Wu, & Liang, 2019.

Environmental and Biological Studies

Biofuel Production

  • Cebreiros, Ferrari, & Lareo (2019) investigated biobutanol production from eucalyptus sawdust via cellulose hydrolysis and fermentation, demonstrating the feasibility of utilizing plant-based materials for biofuel production Cebreiros, Ferrari, & Lareo, 2019.

Toxicology Studies

X-Ray Imaging Technology

  • Shao et al. (2022) developed a manganese (II) activated 2D butylammonium lead bromide perovskite as an efficient and cost-effective X-ray scintillator, suggesting its application in medical, industrial, and scientific research fields for high-resolution X-ray imaging Shao, Wang, Zhang, Huang, Han, Pi, Xu, Zhang, Xia, & Liang, 2022.

properties

IUPAC Name

2-butylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-3-7-10-8-5-4-6-9-11-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLRTQOKVFSYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402872
Record name 2-butylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylazepane

CAS RN

84039-87-2
Record name 2-butylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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